molecular formula C16H16ClN3O3 B2750086 5-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1448078-98-5

5-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2750086
CAS No.: 1448078-98-5
M. Wt: 333.77
InChI Key: FSVZODSQLUZHIV-UHFFFAOYSA-N
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Description

5-(4-((3-chloropyridin-2-yl)oxy)piperidine-1-carbonyl)pyridin-2(1H)-one, also known as JNJ-1930942, is a novel small molecule inhibitor that has been synthesized and extensively studied for its potential therapeutic applications.

Scientific Research Applications

  • Synthetic Methodologies and Chemical Structures : Research includes the development of synthetic methodologies for creating structurally complex molecules, such as the synthesis of highly functionalized α, β-unsaturated γ-butyrolactones through ring contraction of 2H-pyran-2-ones, which highlights the interest in generating compounds with intricate structures for further chemical and biological exploration (Diptesh Sil et al., 2004).

  • Bioactive Compound Synthesis : Another area of interest is the synthesis of compounds for biological evaluation, such as the creation of novel 2-aminopyrimidinones and their self-assembly, showing the ongoing efforts to discover new bioactive molecules with potential therapeutic applications (M. Bararjanian et al., 2010).

  • Ligand Design for Receptor Targeting : There is also research focused on the design and synthesis of ligands for specific receptor targets, as exemplified by the study on 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, indicating a direct application in drug discovery for neurological conditions (M. Rowley et al., 1997).

  • Crystal Structure Analysis : Investigations into the crystal structure of related compounds, such as 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, provide foundational knowledge about the molecular conformation and potential intermolecular interactions, which is crucial for understanding the compound's behavior in solid state and its interactions with biological targets (Xue Si-jia, 2011).

Properties

IUPAC Name

5-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-13-2-1-7-18-15(13)23-12-5-8-20(9-6-12)16(22)11-3-4-14(21)19-10-11/h1-4,7,10,12H,5-6,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVZODSQLUZHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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